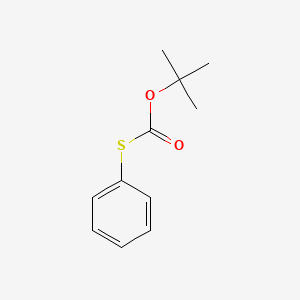

Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester

CAS No.: 36760-43-7

Cat. No.: VC20292610

Molecular Formula: C11H14O2S

Molecular Weight: 210.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36760-43-7 |

|---|---|

| Molecular Formula | C11H14O2S |

| Molecular Weight | 210.29 g/mol |

| IUPAC Name | tert-butyl phenylsulfanylformate |

| Standard InChI | InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)14-9-7-5-4-6-8-9/h4-8H,1-3H3 |

| Standard InChI Key | IGRMSXXOLUAPSN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)SC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester belongs to the thiocarbonate family, where a carbonyl group is flanked by a sulfur atom and an oxygen atom. The tert-butyl group (C(CH₃)₃) at the O-position introduces steric bulk, while the phenyl ring at the S-position contributes aromatic stability. The IUPAC name, tert-butyl phenylsulfanylformate, reflects this arrangement.

Key Structural Features:

-

Canonical SMILES: CC(C)(C)OC(=O)SC₁=CC=CC=C₁

-

InChIKey: IGRMSXXOLUAPSN-UHFFFAOYSA-N

-

Stereochemistry: The planar carbonyl group and tetrahedral sulfur atom create a hybrid geometry, influencing reactivity in nucleophilic substitutions.

Physicochemical Data

Limited experimental data are available, but computational models and analog comparisons provide insights:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 210.29 g/mol | |

| Boiling Point | Estimated 280–300°C (decomposes) | – |

| Solubility | Low in water; soluble in organic solvents (e.g., toluene, DMSO) | |

| Stability | Hydrolytically sensitive under acidic/basic conditions | – |

The compound’s low polarity, inferred from its tert-butyl and phenyl substituents, suggests preferential solubility in nonpolar solvents. Stability studies are lacking, but thiocarbonates generally undergo hydrolysis to release COS or CO₂ under aqueous conditions.

Synthesis and Reaction Pathways

Proposed Synthesis Route

The compound may be synthesized through a two-step process:

-

Formation of Phenyl Chlorothioformate:

Reaction of phenol with thiophosgene (Cl₂C=S) yields phenyl chlorothioformate (ClC(=S)OC₆H₅). -

Nucleophilic Substitution:

Treatment with tert-butanol in the presence of a base (e.g., pyridine) replaces the chlorine atom with the tert-butyl group:This route parallels thiocarbonate syntheses documented in the literature.

Catalytic Innovations

The borate-sulfuric acid system from US3772389A enables direct esterification of phenols with carboxylic acids . For thiocarbonates, substituting the carboxylic acid with a thioacid (R-COSH) could adapt this method. Example 3 of the patent achieved a 94% yield of phenyl benzoate using boric-sulfuric acid catalysis , suggesting potential for optimizing thiocarbonate synthesis.

Applications in Organic Synthesis

Intermediate for Sulfur-Containing Compounds

Thiocarbonates serve as precursors to thiols, disulfides, and sulfonamides. For example:

-

Thiol Generation: Reduction with lithium aluminum hydride (LiAlH₄) cleaves the S–O bond, yielding tert-butylthiol and phenyl mercaptan.

-

Cross-Coupling Reactions: Palladium-catalyzed coupling with aryl halides could form unsymmetrical sulfides, though no specific studies on this compound exist.

Polymer Chemistry

Thiocarbonates are explored as chain-transfer agents in radical polymerization. The tert-butyl group’s steric hindrance might modulate reactivity in such processes, but experimental validation is needed.

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume